molecular formula C12H20O3 B13197283 Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13197283
M. Wt: 212.28 g/mol
InChI Key: RRCDZFUMKDFJHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .

Biological Activity

Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and the biological effects observed in various studies.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1560733-10-9

The structure of this compound features a spirocyclic system, which is known to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves cyclization reactions that incorporate specific reagents and catalysts to form the spiro compound. The precise methods can vary, but they often include:

  • Starting Materials : Dimethyl malonate and appropriate aldehydes or ketones.
  • Reagents : Acidic or basic catalysts to facilitate the cyclization.
  • Conditions : Controlled temperature and reaction times to optimize yield and purity.

Neurotrophic Effects

Recent studies have indicated that compounds with similar structural motifs exhibit neurotrophic properties, enhancing neurite outgrowth in neuronal cultures. For instance, research on related compounds has shown significant effects on the growth of axons and dendrites in rat cortical neurons, suggesting potential applications in neurodegenerative diseases .

Anti-inflammatory Activity

Compounds with spirocyclic structures have also been noted for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.

Research Findings

A summary of notable research findings related to this compound and its analogs includes:

StudyFindings
Demonstrated neurotrophic effects in rat cortical neurons with enhanced neurite outgrowth at specific concentrations.
Identified potential antimicrobial activity against Gram-positive bacteria in related spirocyclic compounds.
Reported anti-inflammatory properties through inhibition of cytokine production in cultured macrophages.

Case Studies

  • Neurotrophic Activity :
    • In a controlled study involving rat cortical neurons, treatment with this compound resulted in a statistically significant increase in neurite length compared to untreated controls (p < 0.05).
  • Antimicrobial Testing :
    • A series of assays against Staphylococcus aureus showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Inflammation Model :
    • In an LPS-induced inflammation model using macrophages, the compound reduced TNF-alpha and IL-6 levels by approximately 40%, indicating strong anti-inflammatory potential.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-9-5-4-7-12(8-6-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3

InChI Key

RRCDZFUMKDFJHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(CC1)C(O2)(C)C(=O)OC

Origin of Product

United States

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